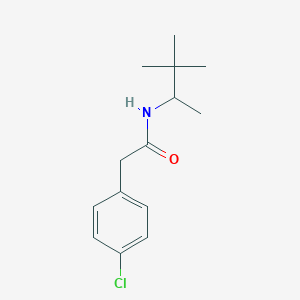![molecular formula C19H23ClN4O B4650422 1-(3-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea](/img/structure/B4650422.png)
1-(3-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
Overview
Description
1-(3-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylpiperazine moiety, and a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-chloroaniline with phosgene to form 3-chlorophenyl isocyanate. This intermediate is then reacted with 1-(2-aminoethyl)-4-phenylpiperazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-(3-Chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]urea: Similar structure but with a methyl group on the piperazine ring instead of a phenyl group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-16-5-4-6-17(15-16)22-19(25)21-9-10-23-11-13-24(14-12-23)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIJUAKRNMVHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)-N-propylbenzamide](/img/structure/B4650344.png)
![2-(2-methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4650350.png)
![N-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B4650365.png)
![N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE](/img/structure/B4650377.png)
![N'-[1-(2-furyl)ethylidene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4650384.png)
![N-cyclohexyl-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B4650394.png)
![N-methyl-1-(1-naphthyl)-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4650396.png)
![[5-Bromo-2-[(6-bromo-3-chloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone](/img/structure/B4650398.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B4650411.png)
![methyl [(5E)-5-{3-chloro-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4650424.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4650427.png)
![4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(PHENYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4650438.png)
![1',5'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4650439.png)
